Cas no 1214328-20-7 (2-Fluoro-3-nitrobenzonitrile)

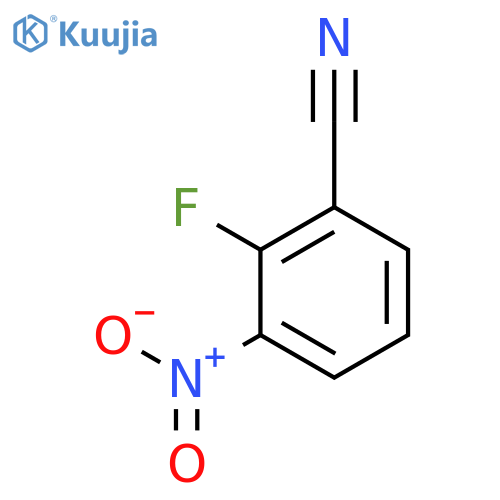

2-Fluoro-3-nitrobenzonitrile structure

商品名:2-Fluoro-3-nitrobenzonitrile

CAS番号:1214328-20-7

MF:C7H3FN2O2

メガワット:166.10932469368

MDL:MFCD11849938

CID:1028172

2-Fluoro-3-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-3-nitrobenzonitrile

- LHCVWZUYSBZIKE-UHFFFAOYSA-N

- Benzonitrile, 2-fluoro-3-nitro-

- 3-CYANO-2-FLUORONITROBENZENE

- PC53131

- FCH1144571

- CM13098

- AS05856

- AX8161161

- Z3987

- ST24027998

-

- MDL: MFCD11849938

- インチ: 1S/C7H3FN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H

- InChIKey: LHCVWZUYSBZIKE-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C#N)C([H])=C([H])C([H])=C1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 166.01800

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 229

- トポロジー分子極性表面積: 69.6

じっけんとくせい

- 密度みつど: 1.41±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 269.5±25.0 ºC (760 Torr),

- フラッシュポイント: 116.8±23.2 ºC,

- ようかいど: 極微溶性(0.16 g/l)(25ºC)、

- PSA: 69.61000

- LogP: 2.12878

2-Fluoro-3-nitrobenzonitrile セキュリティ情報

2-Fluoro-3-nitrobenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Fluoro-3-nitrobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062722-25g |

2-Fluoro-3-nitrobenzonitrile |

1214328-20-7 | 98% | 25g |

¥1314.00 | 2024-08-09 | |

| Life Chemicals | F1917-5706-20mg |

2-fluoro-3-nitrobenzonitrile |

1214328-20-7 | 90%+ | 20mg |

$148.5 | 2023-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062722-10g |

2-Fluoro-3-nitrobenzonitrile |

1214328-20-7 | 98% | 10g |

¥457.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0133-10G |

2-fluoro-3-nitrobenzonitrile |

1214328-20-7 | 95% | 10g |

¥ 1,881.00 | 2023-03-08 | |

| ChemScence | CS-W005189-5g |

2-Fluoro-3-nitrobenzonitrile |

1214328-20-7 | 99.88% | 5g |

$122.0 | 2022-04-28 | |

| eNovation Chemicals LLC | D783660-10g |

2-Fluoro-3-nitrobenzonitrile |

1214328-20-7 | 97% | 10g |

$690 | 2024-06-05 | |

| abcr | AB291013-5 g |

2-Fluoro-3-nitrobenzonitrile, 97%; . |

1214328-20-7 | 97% | 5g |

€163.80 | 2023-04-26 | |

| Apollo Scientific | PC53131-1g |

2-Fluoro-3-nitrobenzonitrile |

1214328-20-7 | 1g |

£22.00 | 2025-02-21 | ||

| Life Chemicals | F1917-5706-4mg |

2-fluoro-3-nitrobenzonitrile |

1214328-20-7 | 90%+ | 4mg |

$99.0 | 2023-05-17 | |

| abcr | AB291013-25 g |

2-Fluoro-3-nitrobenzonitrile, 97%; . |

1214328-20-7 | 97% | 25g |

€339.70 | 2023-04-26 |

2-Fluoro-3-nitrobenzonitrile 関連文献

-

1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

1214328-20-7 (2-Fluoro-3-nitrobenzonitrile) 関連製品

- 143879-77-0(2,6-Difluoro-3-nitrobenzonitrile)

- 17417-09-3(2-Fluoro-5-nitrobenzonitrile)

- 1009-35-4(4-Fluoro-3-nitrobenzonitrile)

- 172921-32-3(2,5-difluoro-4-nitro-benzonitrile)

- 67152-20-9(2,4-difluoro-5-nitro-benzonitrile)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1214328-20-7)2-Fluoro-3-nitrobenzonitrile

清らかである:99%

はかる:100g

価格 ($):474.0